Home > Products > Screening Compounds P44905 > 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine - 16097-61-3

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine

Catalog Number: EVT-289542
CAS Number: 16097-61-3
Molecular Formula: C6H6F3N3O
Molecular Weight: 193.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)-5-chloropyrimidin-4-amine (U7)

  • Compound Description: U7 is a pyrimidin-4-amine derivative designed as a potential pesticide. It demonstrated significant insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis []. It showed AChE inhibitory activity with a distinct binding mode compared to the commercial insecticide flufenerim [].

N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)-5-bromopyrimidin-4-amine (U8)

  • Compound Description: Similar to U7, U8 is a pyrimidin-4-amine derivative synthesized for its pesticidal properties. It exhibited broad-spectrum insecticidal and fungicidal activities []. U8 also displayed AChE inhibitory activity and a comparable binding mode to U7 [].

4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines

  • Compound Description: These compounds were utilized as alkylating agents in a convergent synthetic strategy to prepare O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones []. This chemoselective O-alkylation method offers a high-yielding route to diverse pyrimidine derivatives.

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Compound Description: This class of compounds represents a series of novel pyrimidine derivatives synthesized via a cost-effective two-step process involving initial substitution followed by Suzuki coupling []. The synthesized analogues were characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and MS analysis [].

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

  • Compound Description: This compound was synthesized and characterized using a combination of spectroscopic techniques (NMR, MS, HRMS) and X-ray diffraction []. The crystal structure revealed the existence of intermolecular N–H…N interactions between adjacent molecules []. Theoretical calculations provided insights into its electronic structure and geometric parameters [].

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

  • Compound Description: This compound was synthesized and characterized by single-crystal X-ray analysis []. The structural analysis revealed a monoclinic crystal system belonging to the P21/c space group [].

4-(3-Bromophenyl)pyrimidin-2-amine

  • Compound Description: This compound was synthesized and characterized using single-crystal X-ray analysis []. The structural analysis showed that the compound crystallizes in the orthorhombic system within the Pbca space group [].

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: The single-crystal X-ray analysis of this compound revealed a monoclinic crystal system and the presence of four molecules within the unit cell []. The structure determination was aided by the refinement of the Flack parameter [].

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds was developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a validated target for cancer treatment []. These inhibitors were designed based on a bioisosteric replacement strategy from a previous lead compound, aiming to enhance potency and selectivity for CDK2 [].

4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine (JNJ-2482272)

  • Compound Description: Initially investigated for its anti-inflammatory potential, JNJ-2482272 was identified as a strong aryl hydrocarbon receptor (AhR) activator []. Despite promising pharmacokinetic properties after a single dose, repeated administration in rats led to almost complete loss of exposure due to its autoinduction properties [].

6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) Derivatives

  • Compound Description: This series of compounds was synthesized using Claisen-Schmidt condensation and characterized by FT-IR, ¹H/¹³C-NMR, and elemental analyses []. Molecular docking studies indicated their interaction with the CDK-8 protein [].

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This series represents a novel class of potent and selective cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors, making them potential anticancer drug candidates []. One notable compound in this series, 83, demonstrated oral bioavailability and significant in vivo antitumor efficacy in an acute myeloid leukemia mouse model without noticeable toxicity [].

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: Discovered through a scaffold hopping strategy, these compounds act as potent PLK4 inhibitors [, ]. Compound 14i, a representative of this series, demonstrated remarkable in vitro potency and significant antitumor efficacy in breast cancer xenograft models, inhibiting PLK4 activity, disrupting mitosis, and inducing apoptosis [, ].

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: This chemical series yielded potent, selective, and orally efficacious inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling and implicated in fibrosis []. Optimization led to the identification of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), a potent, irreversible LOXL2 inhibitor showing high selectivity over LOX and other amine oxidases []. Further development resulted in the clinical candidate (R,R)-enantiomer 43 (PAT-1251), currently undergoing Phase 1 trials as a first-in-class small-molecule LOXL2 inhibitor [].

4-(Trifluoromethyl)pyrimidin-2(1H)-ones

  • Compound Description: These compounds were investigated for their reactivity with acetone in the presence of L-proline or chiral secondary amine organocatalysts []. Depending on the reaction conditions and the catalyst used, these reactions can proceed through either thermodynamic or kinetic control, leading to different regioisomers [].

1-Substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones

  • Compound Description: This class of compounds encompasses both 1,4- and 1,6-regioisomers, synthesized via a regioselective method involving cyclocondensation reactions of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with appropriate urea derivatives []. This approach allows for the selective synthesis of either isomer in good yields [].

N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones

  • Compound Description: Both 1,4- and 1,6-regioisomers of these compounds were synthesized using a simple and regioselective method []. The synthesis involved cyclocondensation reactions of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with either nonsymmetric ureas (for the 1,4-isomer) or nonsymmetric 1-substituted 2-methylisothiourea sulfates (for the 1,6-isomer) [].

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

  • Compound Description: This class of compounds was synthesized by reacting chalcones with guanidine hydrochloride []. Their antimicrobial activity was investigated [].
  • Compound Description: These compounds were synthesized via nucleophilic displacement of the chloride in the pyrimidine ring []. Antifungal activity was evaluated against Aspergillus terreus and Aspergillus niger, with Aspergillus terreus showing greater susceptibility [].

(3E,5E)-3,5-bis-4-Methoxy-3-(trifluoromethyl)benzylidene)-1-methylpiperidin-4-one

  • Compound Description: Single-crystal X-ray analysis revealed that this compound crystallizes in a monoclinic system belonging to the P21/c space group, with four molecules present in the unit cell [].

sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix)

  • Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor []. It was discovered through optimization efforts focused on reducing CYP3A4 inhibition liability while maintaining hGnRH-R potency []. Elagolix effectively suppressed luteinizing hormone levels in castrated macaques upon oral administration [].

4-((4(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-n-methylbenzamide

  • Compound Description: This compound has been identified as a potential therapeutic agent for treating or preventing cancer, especially solid tumors and hematological cancers [, ]. Researchers have investigated different solid forms of this compound to optimize its pharmaceutical properties [, ].

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

  • Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit, as revealed by single-crystal X-ray diffraction analysis []. The structure is stabilized by intramolecular N—H⋯N hydrogen bonds and intermolecular interactions [].

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine

  • Compound Description: This compound forms dimers in its crystal structure through hydrogen bonds involving the pyrimidinyl N atoms and amino H atoms []. It also exhibits π–π stacking interactions between the furyl and pyrimidinyl rings [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: This compound crystallizes with two molecules in its asymmetric unit, and its structure is stabilized by N—H⋯N hydrogen bonds, forming a tetrameric unit [].

4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

  • Compound Description: In the crystal structure of this compound, molecules are linked into ribbons through N—H⋯N hydrogen bonds, and these ribbons are further connected by C—H⋯S contacts, forming a two-dimensional layer-like structure [].

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

  • Compound Description: This compound was studied for its molecular structure and electronic properties using X-ray crystallography and DFT calculations [, ]. It exhibits antibacterial activity and forms a complex supramolecular network in the solid state through various hydrogen bonds [, ].

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: This compound was investigated for its antibacterial activity against both Gram-positive and Gram-negative bacteria and its molecular and supramolecular structures were characterized using X-ray crystallography and DFT calculations [].

4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives

  • Compound Description: This series of compounds, which includes derivatives with fluoro, chloro, and bromo substituents on the phenyl ring, were investigated for their hydrogen bonding properties using quantum chemical calculations []. The study aimed to identify the major hydrogen bonding site in these molecules, which is crucial for understanding their interactions with biological targets [].

pyrimidin-2-yl-substituted triaryltriazoles

  • Compound Description: Six new pyrimidin-2-yl-substituted triaryltriazoles, L1-L6, with varying substituents on the phenyl ring (methoxy, methyl, H, bromo, chloro, fluoro), were synthesized and characterized []. The crystal structures of L2-L6, along with the ethanol monosolvate of L2 (L2·C2H5OH), were determined by single-crystal X-ray diffraction. These compounds exhibited various intermolecular interactions, including hydrogen bonds and halogen bonds, contributing to their three-dimensional network structures [].

1-(4-O-Benzyl-1,5-anhydro-2,3-dideoxy-D-arabino-hex-1-enitol-3-yl)-4-methoxy-1H-pyrimidin-2-one

  • Compound Description: This compound is a 3-deoxy-3-(4-methoxypyrimidin-2-on-1-yl)glycal nucleoside synthesized through intramolecular glycosylation []. Its structure was elucidated using X-ray and NMR spectral analyses [].

4-(2-(1,3,4-oxadiazol-2-yl)ethyl)-6-(trifluoromethyl)pyrimidines

  • Compound Description: A series of 4-(2-(1,3,4-oxadiazol-2-yl)ethyl)-6-(trifluoromethyl)pyrimidines (6-10) were synthesized from 3(6-trifluoromethylpyrimidin-4-yl)propanehydrazide and aromatic aldehydes []. This synthesis aimed to explore new biheterocyclic systems derived from methyl 7,7,7-trihalo-4-methoxy-6-oxo-3-heptenoates [].

2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine Derivatives

  • Compound Description: Two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their structures were determined by single-crystal X-ray diffraction []. The bioassay results indicated that compound 2, N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, exhibited more potent antitumor activity than 5-fluorouracil against BCG-823 cells [].

4-(4-methoxy-1-naphthyl)-6-(substituted phenyl)-4H-5,6-dihydro-1,3-oxazine-2-amines

  • Compound Description: These aryl oxazine amines were synthesized through a greener and efficient method using preheated fly-ash as a catalyst in a solvent-free cyclization reaction involving aryl chalcones and urea under microwave irradiation []. The yields of these oxazine imines were over 50%, and they were characterized by their physical and spectroscopic properties [].

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) Derivatives

  • Compound Description: Two fluorine-substituted BQA derivatives, (8) and (9), were synthesized and characterized to investigate their anti-inflammatory activity []. These derivatives, with improved solubility compared to their precursor ketones, demonstrated higher inhibitory effects on LPS-induced NO secretion, suggesting potential as anti-inflammatory agents [].

Perfluoroalkylated imidazo[1,2-a]pyridines

  • Compound Description: These compounds were synthesized through the reaction of perfluoroalkanenitriles with pyridinium alkoxycarbonylmethylides []. This reaction generated three types of products, including perfluoroalkylated imidazo[1,2-a]pyridines, with varying yields depending on the reactant ratios [].

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

  • Compound Description: Single-crystal X-ray diffraction studies of this compound revealed its molecular conformation and intermolecular interactions, such as O—H⋯O hydrogen bonds and π–π stacking interactions []. These findings provide insights into its solid-state packing arrangements and potential for crystal engineering applications.
Synthesis Analysis

The synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of intermediate compounds through reactions involving various starting materials such as 4-methoxyacetophenone and 4-(trifluoromethyl)benzaldehyde. These intermediates are synthesized in a controlled environment, often using solvents like ethanol and sodium hydroxide under specific temperature conditions (e.g., 0–4 °C) to facilitate the reaction.
  2. Reflux Reaction: The final compound is synthesized by refluxing the prepared intermediates with guanidine hydrochloride in a sodium hydroxide solution at around 70 °C for 2–4 hours. Thin layer chromatography (TLC) is employed to monitor the progress of the reaction, ensuring complete conversion before proceeding to the next step.
  3. Isolation and Purification: Upon completion, the reaction mixture is cooled and neutralized with dilute hydrochloric acid, leading to precipitation of the product. The precipitate is then filtered, washed, and dried to yield the final product with an approximate yield of 57% and a melting point ranging from 142 °C to 148 °C .
Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine features:

  • A pyrimidine ring, which consists of two nitrogen atoms at positions 1 and 3, contributing to its basicity.
  • A methoxy group (-OCH₃) at position 4, which can influence the electronic properties and solubility of the compound.
  • A trifluoromethyl group (-CF₃) at position 6, which enhances lipophilicity and may impact biological activity.

The structural formula can be represented as follows:

C7H7F3N4\text{C}_7\text{H}_7\text{F}_3\text{N}_4

Spectroscopic Data

The compound's characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct peaks corresponding to different protons in the molecule can be observed. For example, in 1H^{1}H NMR at 400 MHz, signals indicative of aromatic protons and amine protons are detected .

Chemical Reactions Analysis

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

  1. Substitution Reactions: The presence of functional groups allows for electrophilic substitution reactions on the aromatic ring.
  2. Oxidation and Reduction: The amine group can participate in redox reactions under appropriate conditions.
  3. Formation of Derivatives: The compound can serve as a precursor for synthesizing more complex molecules by introducing additional functional groups or modifying existing ones.

These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or selectivity .

Mechanism of Action

The mechanism of action for 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine primarily relates to its role as a modulator of Toll-like receptor 8 (TLR8). TLR8 is involved in recognizing RNA from viruses and triggering immune responses.

  1. Inhibition Mechanism: The compound acts as a negative modulator by binding to TLR8, thereby inhibiting its signaling pathways. This action can potentially reduce inflammatory responses associated with autoimmune diseases.
  2. Structure-Activity Relationship: Studies have shown that modifications on the pyrimidine ring influence binding affinity and efficacy as TLR8 modulators, suggesting that both the trifluoromethyl and methoxy groups are critical for optimal activity .
Physical and Chemical Properties Analysis

The physical properties of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine include:

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Ranges from approximately 142 °C to 148 °C.
  • Solubility: Soluble in polar organic solvents due to the presence of polar functional groups.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Toxicity: Classified as an irritant; caution should be exercised during handling due to potential skin irritation upon contact .
Applications

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine has several scientific applications:

  1. Pharmaceutical Development: Used in research aimed at developing new immunomodulatory agents targeting TLR8 for treating autoimmune diseases.
  2. Chemical Probes: Serves as a chemical probe in studies investigating immune response mechanisms, providing insights into TLR signaling pathways.
  3. Synthetic Intermediate: Acts as an intermediate in synthesizing more complex pyrimidine derivatives with potential therapeutic benefits.

Properties

CAS Number

16097-61-3

Product Name

4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine

IUPAC Name

4-methoxy-6-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

InChI

InChI=1S/C6H6F3N3O/c1-13-4-2-3(6(7,8)9)11-5(10)12-4/h2H,1H3,(H2,10,11,12)

InChI Key

UZXBRMTVBHRLIR-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)C(F)(F)F)N

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.